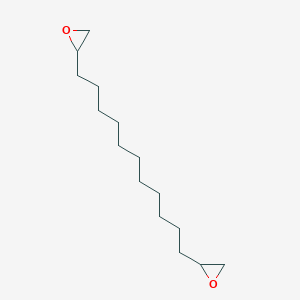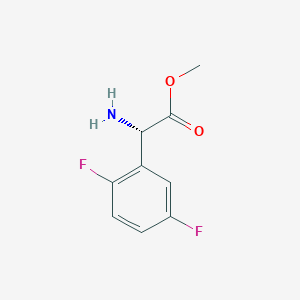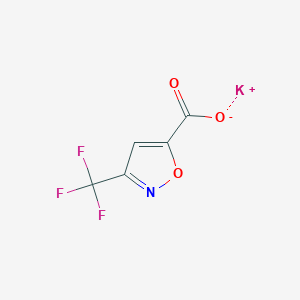
1,11-Di(oxiran-2-yl)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Di(oxiran-2-yl)undecane is an organic compound characterized by the presence of two oxirane (epoxide) rings attached to an undecane backbone
Vorbereitungsmethoden
The synthesis of 1,11-Di(oxiran-2-yl)undecane typically involves the epoxidation of 1,11-undecadiene. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to achieve the formation of the oxirane rings. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Analyse Chemischer Reaktionen
1,11-Di(oxiran-2-yl)undecane undergoes various chemical reactions, primarily involving the oxirane rings. These reactions include:
Ring-opening reactions: The oxirane rings can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Substitution reactions: The oxirane rings can undergo substitution reactions with halides, leading to the formation of halohydrins.
Wissenschaftliche Forschungsanwendungen
1,11-Di(oxiran-2-yl)undecane has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules due to its reactive oxirane rings.
Materials science: The compound is used in the preparation of polymers and resins with enhanced mechanical and thermal properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1,11-Di(oxiran-2-yl)undecane primarily involves the reactivity of its oxirane rings. These rings are highly strained and can readily react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1,11-Di(oxiran-2-yl)undecane can be compared to other similar compounds such as 1,6-di(oxiran-2-yl)hexane and 1,4-di(oxiran-2-yl)butane. These compounds also contain oxirane rings but differ in the length of their carbon chains. The uniqueness of this compound lies in its longer carbon chain, which can influence its reactivity and the properties of the resulting products .
Eigenschaften
Molekularformel |
C15H28O2 |
|---|---|
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-[11-(oxiran-2-yl)undecyl]oxirane |
InChI |
InChI=1S/C15H28O2/c1(2-4-6-8-10-14-12-16-14)3-5-7-9-11-15-13-17-15/h14-15H,1-13H2 |
InChI-Schlüssel |
CQQCXVKKZGZYSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCCCCCCCCCCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)

![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
amine](/img/structure/B12965911.png)



![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)

